molecular formula C22H26N2O B4674788 (Z)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE

(Z)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE

Cat. No.: B4674788
M. Wt: 334.5 g/mol
InChI Key: PPCQEOOWFPGKRV-VLGSPTGOSA-N
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Description

(Z)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a 2,3-dimethylphenyl group and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Substitution with 2,3-Dimethylphenyl Group: The piperazine ring is then substituted with a 2,3-dimethylphenyl group through a nucleophilic aromatic substitution reaction.

    Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety by reacting the substituted piperazine with an appropriate aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the propenone moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the carbonyl group in the propenone moiety, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, with reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl3), nitrating agents in sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules and studying their functions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings. Its chemical reactivity allows for the creation of materials with tailored characteristics for specific applications.

Mechanism of Action

The mechanism of action of (Z)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE: A similar compound without the (Z)-configuration, which may exhibit different chemical and biological properties.

    1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-OL: A reduced form of the compound, with an alcohol group instead of a carbonyl group.

    1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ACID: An oxidized form of the compound, with a carboxylic acid group instead of a carbonyl group.

Uniqueness

The (Z)-configuration of (Z)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE imparts unique stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying the effects of stereochemistry on chemical and biological processes.

Properties

IUPAC Name

(Z)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-17-8-7-11-21(19(17)3)23-12-14-24(15-13-23)22(25)18(2)16-20-9-5-4-6-10-20/h4-11,16H,12-15H2,1-3H3/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCQEOOWFPGKRV-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(=CC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)/C(=C\C3=CC=CC=C3)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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